molecular formula C4H3ClN6 B12799075 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine CAS No. 90586-17-7

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine

Cat. No.: B12799075
CAS No.: 90586-17-7
M. Wt: 170.56 g/mol
InChI Key: MXPFHLFTZVKROB-UHFFFAOYSA-N
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Description

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine is a chemical compound with the molecular formula C4H3ClN6. It is part of the tetrazolo[1,5-b]pyridazine family, which is known for its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazine derivative with a chlorinated pyridazine compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazolo[1,5-b]pyridazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylnitramimo-7-nitro-8-aminotetrazolo(1,5-b)pyridazine
  • 6-Nitramimo-7-amino-8-nitrotetrazolo(1,5-b)pyridazine
  • Bis(7-nitro-8-aminotetrazolo(1,5-b)pyridazin-6-yl)aminoethane

Uniqueness

8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, particularly in the development of energetic materials and pharmaceuticals.

Properties

CAS No.

90586-17-7

Molecular Formula

C4H3ClN6

Molecular Weight

170.56 g/mol

IUPAC Name

8-chlorotetrazolo[1,5-b]pyridazin-7-amine

InChI

InChI=1S/C4H3ClN6/c5-3-2(6)1-7-11-4(3)8-9-10-11/h1H,6H2

InChI Key

MXPFHLFTZVKROB-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=NN=N2)C(=C1N)Cl

Origin of Product

United States

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